Kushenol X

Description

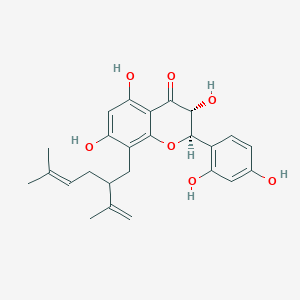

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,23,25-29,31H,3,6,9H2,1-2,4H3/t14?,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRPDIPXWGIHRB-SBCNVUAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Kushenol X in Cellular Signaling Pathways: A Technical Guide

Disclaimer: This technical guide addresses the role of Kushenol X in cellular signaling pathways. It is important to note that while this compound has been identified and some of its activities characterized, in-depth research into its specific effects on signaling pathways is limited. Therefore, this guide draws upon the current, more extensive research available for structurally related Kushenol compounds isolated from Sophora flavescens. The information presented herein on the signaling pathways should be interpreted as potential mechanisms of action for this compound, based on the activities of its close chemical analogs.

Introduction to this compound

This compound is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant widely used in traditional medicine. Like other members of the Kushenol family, it possesses a characteristic flavonoid structure with isoprenoid side chains, which contribute to its biological activity. Preliminary studies have identified this compound as a potent inhibitor of β-glucuronidase and human carboxylesterase 2 (hCE2).[1][2][3] Furthermore, initial investigations suggest that its mode of action may involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the induction of apoptosis in cancer cells.[4] This guide will provide a detailed overview of the known and potential roles of this compound and its analogs in key cellular signaling pathways.

Quantitative Data on Kushenol Activity

The following tables summarize the available quantitative data for this compound and other related Kushenol compounds, providing insights into their potency and selectivity.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) | Reference |

| β-glucuronidase | 2.07 | [1][2][3] |

| Human Carboxylesterase 2 (hCE2) | 3.05 | [1][2][3] |

Table 2: Antiproliferative Activity of Various Kushenols on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Kushenol A | Breast Cancer (MDA-MB-231) | Not specified, effective at 4-32 µM | [3] |

| Kushenol Z | Non-Small-Cell Lung Cancer (A549) | Not specified, effective at indicated concentrations | [5] |

| Kushenol Z | Non-Small-Cell Lung Cancer (NCI-H226) | Not specified, effective at indicated concentrations | [5] |

| Unspecified Flavonoid (Compound 22) | Hepatoma (HepG2) | 0.46 ± 0.1 | [6] |

Core Signaling Pathways Modulated by Kushenols

Based on studies of various Kushenol compounds, two central signaling pathways appear to be significantly modulated: the NF-κB pathway, crucial for inflammatory responses, and the PI3K/AKT/mTOR pathway, a key regulator of cell growth, proliferation, and survival.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several Kushenol compounds, including Kushenol C and F, have been shown to inhibit this pathway.[7][8]

References

- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documentsdelivered.com [documentsdelivered.com]

Pharmacological Profile of Kushenol X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kushenol X, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the known pharmacological profile of this compound, with a focus on its enzyme inhibitory activities. This document details the quantitative data, experimental methodologies, and the molecular interactions of this compound with its biological targets.

Introduction

Sophora flavescens, a plant used in traditional Chinese medicine, is a rich source of bioactive flavonoids.[1][2] Among these, this compound has been identified as a potent inhibitor of specific metabolic enzymes, suggesting its potential therapeutic applications. This guide synthesizes the current scientific literature on this compound to serve as a detailed resource for researchers in drug discovery and development.

Enzyme Inhibition Profile

This compound has been demonstrated to be a potent inhibitor of two key enzymes: β-glucuronidase and human carboxylesterase 2 (hCE2).[2][3]

Quantitative Data for Enzyme Inhibition

The inhibitory activities of this compound against β-glucuronidase and hCE2 are summarized in the table below.

| Enzyme Target | IC50 (μM) | Inhibition Type | Ki (μM) | Reference |

| β-glucuronidase (E. coli) | 2.07 ± 0.26 | Not specified | Not specified | [3] |

| Human Carboxylesterase 2 (hCE2) | 3.05 ± 0.46 | Uncompetitive | 1.72 | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key enzyme inhibition assays cited in this guide.

β-Glucuronidase Inhibition Assay

This protocol is based on the methodology described by Sun, C.-P., et al. (2020).[3]

Objective: To determine the in vitro inhibitory effect of this compound on β-glucuronidase activity.

Materials:

-

β-glucuronidase from Escherichia coli

-

DDAO-glu (9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) β-D-glucuronide)

-

This compound

-

Phosphate buffer (pH 7.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate reader

Procedure:

-

A reaction mixture is prepared in a 96-well plate, containing phosphate buffer, β-glucuronidase, and varying concentrations of this compound (dissolved in DMSO).

-

The mixture is pre-incubated at 37°C.

-

The enzymatic reaction is initiated by adding the substrate, DDAO-glu.

-

The fluorescence intensity is measured at an excitation wavelength of 620 nm and an emission wavelength of 660 nm using a microplate reader.

-

The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

Workflow Diagram:

Human Carboxylesterase 2 (hCE2) Inhibition Assay

This protocol is based on the methodology described by Song, S.-S., et al. (2019).[1]

Objective: To determine the in vitro inhibitory effect and kinetics of this compound on hCE2 activity.

Materials:

-

Human liver microsomes (as a source of hCE2)

-

4-methylumbelliferyl acetate (4-MUA)

-

This compound

-

Tris-HCl buffer (pH 7.4)

-

DMSO

-

96-well microplate reader

Procedure:

-

A reaction mixture is prepared in a 96-well plate containing Tris-HCl buffer, human liver microsomes, and varying concentrations of this compound (dissolved in DMSO).

-

The mixture is pre-incubated at 37°C.

-

The enzymatic reaction is initiated by the addition of the substrate, 4-MUA.

-

The fluorescence of the product, 4-methylumbelliferone, is measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

The IC50 value is determined from the dose-response curve.

-

For kinetic analysis, the reaction is performed with varying concentrations of both the substrate and this compound to determine the inhibition type and calculate the Ki value using Lineweaver-Burk plots.

Workflow Diagram:

Signaling Pathway Interactions

Currently, there is a lack of direct evidence in the scientific literature detailing the specific signaling pathways modulated by this compound. However, studies on structurally related Kushenol analogues provide insights into potential mechanisms of action for this class of compounds. For instance, Kushenol A and Kushenol Z have been shown to suppress the PI3K/AKT/mTOR signaling pathway in cancer cells.[4][5] Further research is warranted to investigate whether this compound exerts its pharmacological effects through similar or distinct signaling cascades.

Logical Relationship Diagram:

References

- 1. Flavonoids as human carboxylesterase 2 inhibitors: Inhibition potentials and molecular docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The study of inhibitory effect of natural flavonoids toward β-glucuronidase and interaction of flavonoids with β-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Using Kushenol X in Cell Culture Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol X is a flavonoid compound isolated from the roots of Sophora flavescens. Flavonoids from this plant have demonstrated a range of biological activities, including anti-cancer and anti-inflammatory effects. While specific data on this compound in cell culture is limited, this document provides a comprehensive protocol based on available information for this compound and its closely related isomers, such as Kushenol A, C, and Z. These protocols are intended to serve as a starting point for investigating the cellular effects of this compound.

Mechanism of Action

This compound has been identified as a potent inhibitor of β-glucuronidase and human carboxylesterase 2 (hCE2).[1] Related kushenol compounds have been shown to exert their effects through modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, which are critical in cell proliferation, apoptosis, and inflammation.[2][3][4]

Data Presentation

Quantitative data for this compound and the related compound Kushenol A are summarized below.

| Compound | Assay | Cell Line/Target | IC50 Value | Reference |

| This compound | β-glucuronidase Inhibition | - | 2.07 µM | [1] |

| This compound | Human Carboxylesterase 2 (hCE2) Inhibition | - | 3.05 µM | [1] |

| Kushenol A | Cell Viability (Cytotoxicity) | A549 (NSCLC) | 5.3 µg/ml | [5] |

| Kushenol A | Cell Viability (Cytotoxicity) | NCI-H226 (NSCLC) | 20.5 µg/ml | [5] |

| Kushenol A | Cell Viability (Cytotoxicity) | BEAS-2B (Normal Lung Epithelial) | 57.2 µg/ml | [5] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the protocols for related compounds, this compound is expected to be soluble in DMSO.[3]

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO. For example, to prepare a 10 mM stock solution of Kushenol A (MW: 408.49 g/mol ), dissolve 4.085 mg in 1 ml of DMSO. The molecular weight of this compound should be used for precise calculations.

-

Ensure complete dissolution by vortexing.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.[5]

Cell Culture and Treatment

Materials:

-

Appropriate cell line (e.g., cancer cell lines like MDA-MB-231, MCF-7, A549, or macrophage cell lines like RAW264.7)[3][6]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[3]

-

Cell culture incubator (37°C, 5% CO2)

-

This compound stock solution

Protocol:

-

Culture cells in appropriate flasks or plates until they reach the desired confluency (typically 70-80%).

-

Dilute the this compound stock solution in complete culture medium to the desired final concentrations immediately before use. It is recommended to test a range of concentrations (e.g., 1-100 µM) to determine the optimal working concentration for your specific cell line and assay.[3][7]

-

The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.[3]

-

Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.[3]

Cell Viability Assay (CCK-8 or MTT)

This protocol is to determine the effect of this compound on cell proliferation and to calculate the IC50 value.

Materials:

-

96-well cell culture plates

-

Cells of interest

-

This compound

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]

-

Treat the cells with various concentrations of this compound and a vehicle control as described in the "Cell Culture and Treatment" section.

-

Incubate for 24, 48, or 72 hours.

-

For CCK-8 assay, add 10 µl of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3]

-

For MTT assay, add MTT reagent to a final concentration of 0.5 mg/ml and incubate for 4 hours. Then, dissolve the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells following treatment with this compound.[8]

Materials:

-

6-well plates or T25 flasks

-

Cells of interest

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells and treat with desired concentrations of this compound for 24-48 hours.[3]

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/ml.

-

Transfer 100 µl of the cell suspension to a new tube.

-

Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µl of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[9]

Anti-Inflammatory Activity Assay (Nitric Oxide Production)

This protocol is for assessing the anti-inflammatory effects of this compound in a macrophage cell line.

Materials:

-

RAW264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

Protocol:

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.[6]

-

Stimulate the cells with LPS (e.g., 1 µg/ml) for 16-24 hours to induce an inflammatory response.[6]

-

Collect the cell culture supernatant.

-

Mix 100 µl of the supernatant with 100 µl of Griess Reagent in a new 96-well plate.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitric oxide (NO) concentration.[10]

Signaling Pathway Analysis

The following diagrams illustrate the potential signaling pathways modulated by this compound, based on the known effects of related flavonoids.

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kushenol O Regulates GALNT7/NF-κB axis-Mediated Macrophage M2 Polarization and Efferocytosis in Papillary Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis Protocols | USF Health [health.usf.edu]

- 10. longdom.org [longdom.org]

Preparation of Kushenol X for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol X, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered interest for its potential therapeutic properties. It is a potent inhibitor of β-glucuronidase and human carboxylesterase 2 (hCE2)[1][2]. As with many natural compounds, its progression from in vitro characterization to in vivo validation requires careful consideration of its physicochemical properties to ensure appropriate formulation and delivery. This document provides detailed application notes and protocols for the preparation of this compound for in vivo studies, based on available data for this compound and structurally related compounds.

Physicochemical Properties and Solubility

This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[3][4]. Its lipophilic nature, a common characteristic of prenylated flavonoids, presents a challenge for administration in aqueous physiological environments. Therefore, appropriate vehicle selection is critical for achieving desired bioavailability and therapeutic efficacy in vivo.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds, providing a reference for dose selection and experimental design.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) | Reference |

| β-glucuronidase | 2.07 | [1][2] |

| Human Carboxylesterase 2 (hCE2) | 3.05 | [1][2] |

Table 2: In Vitro Bioactivity of Related Kushenol Compounds

| Compound | Cell Line | Biological Effect | Effective Concentration (µM) | Reference |

| Kushenol A | Breast Cancer Cells | Suppressed cell proliferation | 4 - 32 | [5] |

| Kushenol A | Breast Cancer Cells | Induced G0/G1 phase cell cycle arrest | 4, 8, 16 | [5] |

| Kushenol C | RAW264.7 Macrophages | Dose-dependent suppression of inflammatory mediators | 50, 100 | [6][7] |

Recommended Protocols for In Vivo Administration

Protocol 1: Formulation Based on Kushenol I (Aqueous-based Vehicle)

This protocol is adapted from a formulation developed for Kushenol I and is suitable for intravenous or intraperitoneal administration where an aqueous-based vehicle is preferred.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

PEG300 (Polyethylene glycol 300), sterile

-

Tween-80 (Polysorbate 80), sterile

-

Saline (0.9% NaCl), sterile

Procedure:

-

Stock Solution Preparation:

-

Weigh the required amount of this compound in a sterile microcentrifuge tube.

-

Dissolve this compound in DMSO to create a concentrated stock solution. The final concentration of DMSO in the administered formulation should be minimized (ideally ≤10%).

-

-

Vehicle Preparation:

-

In a separate sterile tube, prepare the vehicle by mixing the components in the following ratio:

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

-

Final Formulation:

-

Add the this compound stock solution (10% of the final volume) to the prepared vehicle.

-

Vortex the solution thoroughly to ensure complete mixing and a clear solution.

-

If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution[8].

-

-

Administration:

-

Administer the final formulation to the animals via the desired route (e.g., intraperitoneal or intravenous injection).

-

Always include a vehicle control group in your experimental design.

-

Protocol 2: Formulation Based on Kushenol I (Oil-based Vehicle)

This protocol, also adapted from a Kushenol I formulation, is suitable for oral gavage or subcutaneous injection where a lipid-based vehicle may enhance absorption.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Corn Oil, sterile

Procedure:

-

Stock Solution Preparation:

-

Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 10% of the final volume).

-

-

Final Formulation:

-

Add the this compound stock solution to the corn oil (90% of the final volume).

-

Vortex the mixture vigorously to form a stable, clear solution or a uniform suspension.

-

-

Administration:

-

Administer the formulation to the animals, typically via oral gavage.

-

Ensure a vehicle control group (10% DMSO in corn oil) is included in the study.

-

Protocol 3: Experimental Workflow for In Vivo Efficacy Study (Xenograft Model)

This protocol provides a general workflow for an in vivo efficacy study using a xenograft mouse model, based on the study of Kushenol A in breast cancer[5].

Caption: Workflow for a typical in vivo xenograft study.

Signaling Pathways Modulated by Kushenol Compounds

Several studies on Kushenol analogues have indicated their interaction with key cellular signaling pathways implicated in cancer and inflammation. Understanding these pathways is crucial for designing mechanistic studies.

PI3K/AKT/mTOR Signaling Pathway

Kushenol A has been shown to suppress breast cancer cell proliferation by inhibiting the PI3K/AKT/mTOR signaling pathway[9][10][11]. This pathway is a critical regulator of cell growth, survival, and metabolism.

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by this compound.

NF-κB Signaling Pathway

Kushenol compounds have demonstrated anti-inflammatory effects, which are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway plays a key role in regulating the immune response to infection and inflammation.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway

Kushenol C has been shown to exert anti-oxidative stress effects by upregulating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway[7][12]. Nrf2 is a master regulator of the antioxidant response.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NF-κB - Wikipedia [en.wikipedia.org]

- 11. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

Unraveling the Anti-Inflammatory Potential of Kushenol X in Macrophages: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages are pivotal players in the innate immune system, orchestrating the inflammatory response to pathogens and cellular stress. However, their dysregulation can lead to chronic inflammation, a hallmark of numerous diseases. Kushenol X, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a compound of interest for its potential therapeutic activities. This document provides detailed application notes and protocols for studying the effects of this compound on inflammatory responses in macrophages.

Note: As of the latest literature review, specific studies detailing the effects of this compound on macrophage inflammatory responses are not available. The following protocols and data are based on studies of closely related prenylated flavonoids from Sophora flavescens, such as Kushenol C and Sophoraflavanone M, which have demonstrated significant anti-inflammatory properties. These compounds have been shown to modulate key inflammatory pathways, including NF-κB and MAPK signaling, in macrophages. The methodologies provided are standard and can be adapted for the investigation of this compound.

Data Presentation: Effects of a Representative Prenylated Flavonoid on Macrophage Inflammatory Responses

The following tables summarize the expected quantitative data from key experiments based on studies with related compounds. These tables are provided as a template for organizing and presenting data obtained from experiments with this compound.

Table 1: Effect of a Representative Prenylated Flavonoid on Macrophage Viability

| Concentration (µM) | Cell Viability (%) |

| Control | 100 ± 5.2 |

| 1 | 98.7 ± 4.8 |

| 5 | 97.2 ± 5.1 |

| 10 | 95.8 ± 4.5 |

| 25 | 93.1 ± 5.5 |

| 50 | 90.5 ± 6.1 |

Table 2: Inhibition of Nitric Oxide (NO) Production by a Representative Prenylated Flavonoid in LPS-Stimulated Macrophages

| Treatment | NO Production (µM) | % Inhibition |

| Control | 2.1 ± 0.3 | - |

| LPS (1 µg/mL) | 45.8 ± 3.9 | 0 |

| LPS + Flavonoid (1 µM) | 38.2 ± 3.1 | 16.6 |

| LPS + Flavonoid (5 µM) | 25.1 ± 2.5 | 45.2 |

| LPS + Flavonoid (10 µM) | 15.7 ± 1.9 | 65.7 |

| LPS + Flavonoid (25 µM) | 8.9 ± 1.1 | 80.6 |

Table 3: Effect of a Representative Prenylated Flavonoid on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 50 ± 8 | 35 ± 6 |

| LPS (1 µg/mL) | 1250 ± 110 | 980 ± 95 |

| LPS + Flavonoid (10 µM) | 620 ± 75 | 450 ± 50 |

| LPS + Flavonoid (25 µM) | 310 ± 40 | 210 ± 30 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Macrophage Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis).

-

Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.

-

Protocol 2: Cell Viability Assay (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Treat cells with varying concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

Protocol 3: Nitric Oxide (NO) Assay (Griess Reagent)

-

Seed RAW 264.7 cells in a 24-well plate.

-

Pre-treat with this compound followed by LPS stimulation for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Cytokine Measurement (ELISA)

-

Coat a 96-well ELISA plate with capture antibody (e.g., anti-mouse TNF-α or anti-mouse IL-6) overnight at 4°C.

-

Wash the plate with wash buffer (PBS with 0.05% Tween 20).

-

Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the detection antibody conjugated to biotin. Incubate for 1 hour.

-

Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measure the absorbance at 450 nm.

-

Calculate cytokine concentrations from the standard curve.

Protocol 5: Western Blot Analysis for NF-κB and MAPK Signaling Pathways

-

Seed RAW 264.7 cells in 6-well plates.

-

Pre-treat with this compound and stimulate with LPS for short time points (e.g., 15, 30, 60 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

Diagram 1: General Experimental Workflow

Caption: Workflow for studying this compound effects on macrophages.

Diagram 2: Hypothesized NF-κB Signaling Pathway Inhibition by this compound

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Diagram 3: Hypothesized MAPK Signaling Pathway Inhibition by this compound

Caption: Hypothesized inhibition of MAPK pathways by this compound.

Application Notes and Protocols: Evaluating the Anti-Proliferative Effects of Kushenol X

Audience: Researchers, scientists, and drug development professionals.

Introduction: Kushenol X is a flavonoid compound isolated from the roots of Sophora flavescens, a plant used in traditional medicine.[1] Related compounds from this plant, such as Kushenol A and Kushenol Z, have demonstrated potent anti-proliferative and pro-apoptotic activities in various cancer cell lines, suggesting that this compound may also possess valuable anti-tumor properties.[2][3][4] The primary mechanism of action for these related flavonoids often involves the modulation of key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis.[2][4][5]

These application notes provide a comprehensive framework and detailed protocols for evaluating the anti-proliferative efficacy of this compound, from initial cytotoxicity screening to in-depth mechanistic studies.

Initial Screening: Cell Viability and Cytotoxicity Assays

The first step in evaluating a potential anti-proliferative compound is to determine its effect on cell viability and establish a dose-response curve. Metabolic assays like the MTT or CCK-8 assay are widely used for this purpose.[6] These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the cell number.[7][8]

Experimental Protocol: CCK-8 Cell Viability Assay

The Cell Counting Kit-8 (CCK-8) assay is a sensitive method for determining the number of viable cells in culture.[5]

Materials:

-

Cancer cell lines of interest (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Concentrations ranging from 0.5 µM to 100 µM are a reasonable starting point, based on active concentrations of related compounds.[2] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound dose (typically <0.1%).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

-

Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours until a visible color change occurs.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability percentage relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: IC₅₀ Values of this compound

Summarize the calculated IC₅₀ values in a table for clear comparison across different cell lines and time points.

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| MCF-7 | 24 | [Value] |

| 48 | [Value] | |

| 72 | [Value] | |

| A549 | 24 | [Value] |

| 48 | [Value] | |

| 72 | [Value] |

Workflow for Cell Viability Assay

Caption: General workflow for determining compound cytotoxicity.

Mechanistic Evaluation: Cell Cycle and Apoptosis Analysis

Once the anti-proliferative effect is confirmed, the next step is to investigate the underlying mechanism. Flavonoids from Sophora flavescens are known to induce cell cycle arrest and apoptosis.[2][9][10] Flow cytometry is a powerful tool for these analyses.

Experimental Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Cells cultured in 6-well plates

-

This compound (at IC₅₀ and 2x IC₅₀ concentrations)

-

Phosphate-Buffered Saline (PBS)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution with RNase A

Procedure:

-

Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC₅₀ and 2x IC₅₀) for 24 or 48 hours.

-

Harvesting: Harvest cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in each phase of the cell cycle.

Data Presentation: Cell Cycle Distribution

| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Control (DMSO) | 0 | [Value] | [Value] | [Value] |

| This compound | IC₅₀ | [Value] | [Value] | [Value] |

| This compound | 2x IC₅₀ | [Value] | [Value] | [Value] |

Experimental Protocol: Apoptosis Assay via Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells cultured in 6-well plates

-

This compound (at IC₅₀ and 2x IC₅₀ concentrations)

-

Annexin V-FITC/PI Apoptosis Detection Kit

Procedure:

-

Treatment: Treat cells as described in the cell cycle protocol (2.1).

-

Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

Data Presentation: Apoptosis Quantification

| Treatment | Concentration (µM) | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

| Control (DMSO) | 0 | [Value] | [Value] | [Value] | [Value] |

| This compound | IC₅₀ | [Value] | [Value] | [Value] | [Value] |

| This compound | 2x IC₅₀ | [Value] | [Value] | [Value] | [Value] |

Investigation of Molecular Signaling Pathways

Studies on related compounds strongly implicate the PI3K/AKT/mTOR pathway in mediating their anti-cancer effects.[2][4] Western blotting can be used to examine the expression and phosphorylation status of key proteins in this pathway and related downstream effectors of the cell cycle and apoptosis.

Experimental Protocol: Western Blotting

Procedure:

-

Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-AKT, total AKT, p-mTOR, total mTOR, Cyclin D1, CDK4, p21, Bax, Bcl-2, Cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Proposed Signaling Pathway for this compound

Based on evidence from related flavonoids, this compound is hypothesized to inhibit the PI3K/AKT/mTOR signaling cascade.[2][5] This inhibition would lead to decreased cell proliferation and survival signals. Downstream, this would manifest as an arrest in the G0/G1 phase of the cell cycle through the downregulation of proteins like Cyclin D1 and CDK4/6, and the induction of apoptosis through an increased Bax/Bcl-2 ratio and activation of caspases.[2][4][11]

Caption: Proposed mechanism of this compound on the PI3K/AKT/mTOR pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]

- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 8. Cell viability assays | Abcam [abcam.com]

- 9. Cell cycle arrest is an important mechanism of action of compound Kushen injection in the prevention of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell cycle arrest is an important mechanism of action of compound Kushen injection in the prevention of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting insolubility of Kushenol X in aqueous solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kushenol X, focusing on challenges related to its solubility in aqueous solutions.

Troubleshooting Guides

Issue: this compound is not dissolving in my aqueous buffer.

Possible Cause 1: Low Intrinsic Aqueous Solubility

This compound, a prenylated flavonoid, has inherently low water solubility due to its lipophilic nature.

Solutions:

-

Use of Co-solvents: For in vitro experiments, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice. Other potential solvents include ethanol, acetone, chloroform, dichloromethane, and ethyl acetate.[1]

-

Preparation of Stock Solutions:

-

Weigh the desired amount of this compound powder.

-

Add a small volume of 100% DMSO to dissolve the powder completely. Gentle warming or vortexing can aid dissolution. For similar compounds like Kushenol A and C, stock solutions are typically prepared in DMSO.[2][3]

-

Once fully dissolved, the DMSO stock solution can be serially diluted to the final desired concentration in your aqueous experimental medium. It is crucial to ensure that the final concentration of DMSO in the cell culture or assay buffer is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

-

Possible Cause 2: Incorrect pH of the Aqueous Solution

The solubility of flavonoids is often pH-dependent.

Solutions:

-

pH Adjustment: The solubility of many flavonoids increases in alkaline conditions. If your experimental conditions permit, adjusting the pH of the aqueous buffer to a more alkaline value may improve the solubility of this compound.

Possible Cause 3: Precipitation Upon Dilution

This compound may dissolve in the initial stock solvent but precipitate when diluted into the aqueous buffer.

Solutions:

-

Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual decrease in solvent concentration can sometimes prevent precipitation.

-

Use of Surfactants or Solubilizing Agents: For specific applications, particularly in vivo studies, a multi-component solvent system can be employed. A protocol for the related compound Kushenol I, which achieves a solubility of ≥ 2.5 mg/mL, involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][5] This approach may be adaptable for this compound.

-

Vortexing During Dilution: Vigorously vortex the aqueous solution while adding the this compound stock solution to promote rapid and uniform mixing, which can help prevent localized high concentrations that lead to precipitation.

Issue: The this compound solution is cloudy or contains visible particles after preparation.

Possible Cause 1: Incomplete Dissolution

The compound may not be fully dissolved in the initial solvent.

Solutions:

-

Sonication: After adding the solvent, place the vial in an ultrasonic bath for a few minutes to break up any clumps and facilitate dissolution.

-

Gentle Warming: Briefly warming the solution (e.g., in a 37°C water bath) can increase the solubility of many compounds. However, be cautious about the thermal stability of this compound. Prolonged exposure to high temperatures should be avoided.

Possible Cause 2: Precipitation in Cell Culture Media

Components of the cell culture media may interact with this compound, causing it to precipitate. This can be due to temperature shifts, pH instability, or interactions with salts and proteins in the media.[6]

Solutions:

-

Pre-warm Media: Before adding the this compound stock solution, ensure your cell culture media is at the appropriate temperature (e.g., 37°C).

-

Filter Sterilization: If you observe particulate matter after preparing your final solution, you may be able to remove it by filtering the solution through a 0.22 µm syringe filter. However, be aware that this may also remove some of the dissolved compound if it is not fully solubilized.

-

Check for Media Component Interactions: In some cases, specific components of a complex medium can contribute to precipitation. If possible, test the solubility of this compound in a simpler buffer (e.g., PBS) to see if the issue persists.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Based on information for this compound and related compounds, 100% DMSO is the recommended solvent for preparing a high-concentration stock solution.[1][2][3]

Q2: How should I store my this compound stock solution?

A2: It is recommended to store stock solutions in tightly sealed vials at -20°C. For optimal stability, it is best to prepare fresh solutions on the same day of use. If stored, allow the vial to equilibrate to room temperature for at least one hour before opening to minimize condensation.[4][5]

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment?

A3: The final concentration of DMSO in your cell culture medium should generally not exceed 0.1% to avoid solvent-induced cytotoxicity. However, the tolerance can vary between different cell lines, so it is advisable to run a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cells.

Q4: Can I heat the this compound solution to get it to dissolve?

A4: Gentle and brief warming can aid in the dissolution of this compound. However, the thermal stability of this compound has not been extensively reported. Therefore, prolonged or high-temperature heating should be avoided to prevent potential degradation.

Q5: My this compound precipitates out of solution over time in the incubator. What can I do?

A5: Precipitation in the incubator can be due to several factors, including temperature fluctuations, evaporation leading to increased concentration, or interactions with media components.[6] To mitigate this, ensure the incubator has proper humidification to prevent evaporation. You can also try preparing the final working solution immediately before adding it to your cells rather than storing diluted solutions for extended periods.

Data Presentation

Table 1: Solubility of Related Kushenol Compounds in Organic Solvents

| Compound | Solvent | Solubility | Reference |

| Kushenol A | DMSO | 100 mg/mL (244.80 mM) | [7] |

| Kushenol C | DMSO | 75 mg/mL (171.05 mM) | [8] |

| Kushenol I | DMSO | 100 mg/mL (220.02 mM) | [4][5] |

| This compound | DMSO | Soluble (quantitative data not available) | [1] |

Table 2: Example of a Multi-Component Solvent System for a Related Compound (Kushenol I)

| Component | Percentage | Purpose | Reference |

| DMSO | 10% | Primary Solvent | [4][5] |

| PEG300 | 40% | Co-solvent/Solubilizer | [4][5] |

| Tween-80 | 5% | Surfactant/Emulsifier | [4][5] |

| Saline | 45% | Aqueous Vehicle | [4][5] |

| Resulting Solubility | ≥ 2.5 mg/mL | [4][5] |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Optional: Sonicator

Methodology:

-

Aseptically weigh the desired amount of this compound powder and place it into a sterile vial.

-

Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, depending on solubility limits).

-

Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.

-

If dissolution is slow, the vial can be placed in a sonicator bath for 5-10 minutes or gently warmed in a 37°C water bath for a short period.

-

Once dissolved, the stock solution can be used immediately or aliquoted into smaller volumes and stored at -20°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

Materials:

-

This compound stock solution in DMSO

-

Pre-warmed, sterile cell culture medium

Methodology:

-

Thaw the this compound stock solution at room temperature if it was stored frozen.

-

Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium.

-

Perform serial dilutions of the stock solution in the cell culture medium to reach the final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you could first dilute 1:10 in media (to get 1 mM), then 1:10 again (to get 100 µM), and finally 1:10 again (to get 10 µM).

-

Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your cell line (typically ≤ 0.1%).

-

Add the final working solution to your cells immediately after preparation.

Visualizations

Caption: Proposed inhibitory action of this compound on the PI3K/AKT/mTOR signaling pathway.

Caption: A logical workflow for troubleshooting the insolubility of this compound.

References

- 1. This compound | CAS:254886-77-6 | Manufacturer ChemFaces [chemfaces.com]

- 2. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cell Culture Academy [procellsystem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Technical Support Center: Optimizing Kushenol X for Cell-Based Assays

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Kushenol X in cell-based assays. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a flavonoid compound isolated from the roots of Sophora flavescens. It is a known inhibitor of several enzymes, including β-glucuronidase, human carboxylesterase 2 (hCE2), and Sodium-dependent glucose cotransporter 2 (SGLT2).[1][2][3] Related Kushenol compounds have been shown to exhibit anti-inflammatory, anti-oxidative, and anti-proliferative activities, often through modulation of signaling pathways like PI3K/AKT/mTOR.[1][4][5][6][7]

Q2: How should I prepare a stock solution of this compound?

This compound, like many flavonoid compounds, has limited solubility in aqueous solutions. It is recommended to first dissolve this compound in a non-polar solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[8] For a related compound, Kushenol I, a stock solution of 100 mg/mL in DMSO is suggested.[8] Always use freshly opened, high-purity DMSO to minimize hygroscopicity, which can affect solubility.[8]

Q3: What is the recommended starting concentration range for this compound in a cell-based assay?

The optimal concentration of this compound will be cell-line and assay-dependent. Based on studies with related compounds like Kushenol A, a starting concentration range of 1 µM to 50 µM is recommended for initial cytotoxicity and dose-response experiments.[1] For example, Kushenol A showed significant effects on breast cancer cell proliferation in the 4–32 μM range.[1] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions.

Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?

Precipitation is a common issue with hydrophobic compounds like this compound when diluted into aqueous cell culture media.[9] Here are some troubleshooting steps:

-

Lower the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.

-

Use a co-solvent: For compounds with poor aqueous solubility, a stock solution can be prepared with co-solvents. A protocol for the related compound Kushenol I suggests a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to improve solubility.[8] You may need to optimize a similar formulation for this compound.

-

Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help to keep the compound in solution.

-

Increase serum concentration (if applicable): Fetal bovine serum (FBS) contains proteins that can help to solubilize hydrophobic compounds. If your experimental design allows, a temporary increase in serum concentration during treatment might prevent precipitation.

-

Sonication: Briefly sonicating the diluted this compound solution in the medium before adding it to the cells can help to break up aggregates.[8]

Troubleshooting Guides

Problem 1: High Variability in Assay Results

-

Potential Cause: Inconsistent cell seeding density.

-

Solution: Ensure a homogenous single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell numbers. Always visually inspect plates after seeding to confirm even cell distribution.

-

Potential Cause: Edge effects in multi-well plates.

-

Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.

-

Potential Cause: Degradation of this compound.

-

Solution: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Protect stock solutions from light and store them at -20°C or -80°C for long-term stability.[8]

Problem 2: No Observable Effect of this compound

-

Potential Cause: Sub-optimal concentration range.

-

Solution: Perform a broad dose-response curve, for example, from 0.1 µM to 100 µM, to identify the effective concentration range for your cell line.

-

Potential Cause: Insufficient incubation time.

-

Solution: The effect of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.

-

Potential Cause: Compound inactivity.

-

Solution: Verify the purity and integrity of your this compound compound. If possible, use a positive control compound known to elicit a response in your assay to ensure the assay itself is working correctly.

Experimental Protocols

Protocol 1: Determination of Optimal Seeding Density

-

Cell Preparation: Culture cells to approximately 80% confluency. Harvest and resuspend the cells to create a single-cell suspension.

-

Cell Seeding: Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).

-

Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cell density that results in exponential growth and provides a robust assay window.

Protocol 2: Dose-Response Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

-

Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.

-

Incubation: Incubate the plate for the desired time (e.g., 48 hours).

-

Cell Viability Assay: Perform an MTT or CCK-8 assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and determine the IC50 value.

| Table 1: Example Data for Dose-Response Cytotoxicity Assay | |

| This compound Concentration (µM) | Average Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| 1 | 98 |

| 5 | 85 |

| 10 | 60 |

| 20 | 45 |

| 40 | 20 |

| 80 | 5 |

Visualizations

Caption: Experimental workflow for determining the optimal concentration of this compound.

Caption: Postulated inhibitory effect of Kushenol compounds on the PI3K/AKT/mTOR pathway.

References

- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]

- 5. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of concentrated aqueous solutions of pralidoxime chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. Cell Culture Academy [procellsystem.com]

How to prevent degradation of Kushenol X in experimental conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Kushenol X during experimental procedures.

Troubleshooting Guide: Preventing this compound Degradation

This compound, a prenylated flavonoid, is susceptible to degradation under various experimental conditions. The following guide provides solutions to common stability issues.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Loss of Compound Activity or Concentration in Solution | pH-induced degradation: Flavonoids can be unstable in neutral to alkaline solutions. | Maintain a slightly acidic pH (below 7.0) for all solutions containing this compound. Prepare buffers and media accordingly. |

| Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation. | - De-gas solvents before use. - Work under an inert atmosphere (e.g., nitrogen or argon) when possible. - Add antioxidants such as ascorbic acid (Vitamin C) to the solution. | |

| Photodegradation: Exposure to light, especially UV radiation, can cause degradation. | - Work in a dark or low-light environment. - Use amber-colored vials or wrap containers in aluminum foil. | |

| Thermal Degradation: Elevated temperatures can accelerate degradation. | - Store stock solutions and experimental samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term). - Avoid excessive heating during experimental procedures. | |

| Inconsistent Results in Cell-Based Assays | Degradation in cell culture media: The physiological pH (around 7.4) and temperature (37°C) of cell culture media can promote degradation over time. | - Prepare fresh solutions of this compound immediately before use. - Minimize the incubation time of this compound with cells as much as the experimental design allows. - Consider adding a low, non-toxic concentration of a stabilizing agent like ascorbic acid to the media, after verifying its compatibility with the cell line and experiment. |

| Interaction with media components: Components in the cell culture media may react with and degrade this compound. | - Perform preliminary stability tests of this compound in the specific cell culture medium to be used. - Analyze the medium after incubation to check for the presence of degradation products. | |

| Appearance of Unknown Peaks in Analytical Chromatography (HPLC, LC-MS) | Formation of degradation products: The unknown peaks are likely the result of this compound degradation due to one or more of the factors mentioned above. | - Review the sample preparation and storage procedures to identify potential causes of degradation. - Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. This will help in confirming if the unknown peaks correspond to degraded this compound. |

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

A1: Based on the general stability of flavonoids, slightly acidic conditions are optimal for storing this compound solutions. A pH below 7.0 is recommended to minimize pH-induced degradation.

Q2: How should I store my stock solutions of this compound?

A2: For short-term storage (a few days to a week), store the solution at 4°C and protect it from light by using amber vials or wrapping the container in foil. For long-term storage, it is recommended to store aliquots in an appropriate solvent at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: Can I add antioxidants to my this compound solutions to prevent degradation?

A3: Yes, adding antioxidants can be an effective strategy. Ascorbic acid (Vitamin C) is commonly used to prevent the oxidation of flavonoids.[1][2] It is recommended to start with a low concentration and verify its compatibility with your experimental system, as high concentrations of some flavonoids have been reported to show cytotoxicity in certain cell lines.[3]

Q4: My experiment requires incubation at 37°C for 24 hours. How can I minimize the degradation of this compound?

A4: For prolonged incubations at physiological temperature and pH, it is crucial to take several precautions. Prepare the this compound solution fresh before each experiment. If possible, include a stabilizing agent like ascorbic acid in your experimental medium after ensuring it does not interfere with your assay. It would also be prudent to perform a time-course experiment to quantify the extent of degradation over 24 hours under your specific conditions.

Q5: How can I detect and identify potential degradation products of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS), particularly LC-MS/MS, are powerful techniques for this purpose.[4][5] These methods can separate this compound from its degradation products and provide information about their molecular weights and structures, which aids in their identification. A forced degradation study is the standard approach to generate and characterize these products.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and understand its stability profile.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC-DAD-MS/MS system

-

Incubator/water bath

-

Photostability chamber or UV lamp

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.

-

At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with methanol to an appropriate concentration for analysis.

-

-

Alkaline Hydrolysis:

-

Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.

-

Incubate the mixture at room temperature for 30 minutes, 1, 2, and 4 hours.

-

At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with methanol for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature and protected from light for 2, 8, and 24 hours.

-

At each time point, withdraw an aliquot and dilute with methanol for analysis.

-

-

Thermal Degradation:

-

Place a vial containing the this compound stock solution in an oven at 80°C.

-

Take samples at 24, 48, and 72 hours and dilute with methanol for analysis.

-

-

Photodegradation:

-

Expose a vial containing the this compound stock solution to UV light (e.g., 254 nm) in a photostability chamber.

-

Take samples at 1, 4, and 8 hours and dilute with methanol for analysis. Keep a control sample wrapped in foil to protect it from light.

-

-

Analysis:

-

Analyze all the samples using a validated HPLC-DAD-MS/MS method.

-

Compare the chromatograms of the stressed samples with that of an untreated control to identify new peaks corresponding to degradation products.

-

Use the MS/MS data to elucidate the structures of the degradation products.

-

Visualizations

Caption: Factors leading to the degradation of this compound.

Caption: Recommended workflow for handling this compound in experiments.

References

- 1. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity of flavonoids toward cultured normal human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

Interpreting unexpected results in Kushenol X studies

This technical support center provides troubleshooting guidance for researchers encountering unexpected results in experiments involving Kushenol X and other related flavonoids. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My MTT/XTT assay shows increased cell viability after this compound treatment, which contradicts my observations of cell death under the microscope. What could be the cause?

A1: This is a common artifact observed with flavonoids and other antioxidant compounds. The tetrazolium salts used in viability assays (like MTT, XTT, MTS) are reduced by cellular enzymes to a colored formazan product, which is measured to estimate cell viability. However, flavonoids, including Kushenols, are reducing agents and can directly reduce the tetrazolium salt to formazan in a cell-free manner[1][2]. This leads to a false-positive signal, suggesting higher viability than is actually present.

Troubleshooting Steps:

-

Run a cell-free control: Add this compound to culture medium without cells and perform the MTT/XTT assay. If you observe a color change, it confirms that the compound is interfering with the assay.

-

Use an alternative viability assay: Consider assays that are not based on tetrazolium reduction. The Sulforhodamine B (SRB) assay, which measures total protein content, is a reliable alternative for testing flavonoids[1]. Other options include ATP-based assays (measuring metabolic activity) or direct cell counting with a trypan blue exclusion assay.

Q2: I am seeing unexpected "ghost bands" (white bands on a dark background) or other artifacts in my Western blot after probing for a target protein in this compound-treated cells. How can I resolve this?

A2: Polyphenolic compounds like Kushenols can interfere with chemiluminescence-based Western blotting[3]. When bound to proteins, these compounds can cause hyperactivation of Horseradish Peroxidase (HRP), the enzyme commonly conjugated to secondary antibodies. This leads to a rapid, localized depletion of the chemiluminescent substrate, resulting in a white or "ghost" band where a dark band is expected[3][4].

Troubleshooting Steps:

-

Optimize antibody concentrations: High concentrations of primary or secondary antibodies can exacerbate non-specific binding and background issues.

-

Thorough washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies and reduce background noise.

-

Consider a different detection system: If ghost bands persist, consider switching to a fluorescently-labeled secondary antibody and an appropriate imaging system. This detection method is not dependent on an enzymatic reaction and is less prone to this type of artifact.

Q3: The phosphorylation status of Akt or other kinases in my signaling pathway study is inconsistent or doesn't match the expected outcome after this compound treatment. What should I check?

A3: Inconsistent results in phosphorylation studies can arise from both experimental technique and the biological activity of the compound. Several Kushenol compounds are known to modulate the PI3K/Akt/mTOR pathway[5][6][7][8].

Biological Considerations:

-

Cell-type specific effects: The effect of this compound on signaling pathways may be cell-type dependent. Ensure that the cell line you are using is appropriate for the pathway being studied.

-

Dose and time-dependence: The effect of this compound on kinase phosphorylation may be transient or biphasic. Perform a time-course and dose-response experiment to identify the optimal conditions for observing the expected effect.

-

Off-target effects: Like many natural compounds, Kushenols may have multiple cellular targets. Consider the possibility that this compound is activating or inhibiting other pathways that crosstalk with the one you are studying.

Experimental Troubleshooting:

-

Sample preparation: It is critical to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins of interest[9].

-

Blocking buffer: For phospho-specific antibodies, blocking with 5% w/v Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background signal[9][10].

-

Antibody validation: Ensure your phospho-specific antibody is validated for Western blotting and is specific for the desired phosphorylation site.

Data Presentation: Cytotoxicity of Various Kushenol Compounds

The following table summarizes the reported cytotoxic activities of different Kushenol compounds in various cell lines. This can serve as a reference for expected concentration ranges and cell-type sensitivities.

| Compound | Cell Line(s) | Assay Type | Reported IC50 / Effect | Reference |

| Kushenol A | MDA-MB-231, BT474, MCF-7 (Breast Cancer) | CCK-8 | Proliferation suppressed at 4–32 μM | [6] |

| Kushenol C | RAW264.7 (Macrophage) | WST-1 | No cytotoxicity up to 100 μM | [11][12] |

| HaCaT (Keratinocyte) | WST-1 | No significant cytotoxicity up to 50 μM | [11] | |

| Kushenol O | Papillary Thyroid Carcinoma cells | CCK-8 | Inhibits proliferation and promotes apoptosis | [13] |

| Kushenol Z | A549, NCI-H226 (Non-Small-Cell Lung Cancer) | CCK-8, Trypan Blue | Potent cytotoxicity, dose- and time-dependent | [14] |

| BEAS-2B (Normal Lung Epithelial) | CCK-8 | Lower cytotoxicity compared to cancer cells | [14] |

Experimental Protocols

Sulforhodamine B (SRB) Cell Viability Assay

This protocol is recommended as an alternative to MTT/XTT assays for flavonoids.

Materials:

-

Trichloroacetic acid (TCA), cold

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

-